molecular formula C7H7BF3NO3 B6354869 6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid CAS No. 2096338-27-9

6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid

Cat. No.: B6354869
CAS No.: 2096338-27-9
M. Wt: 220.94 g/mol
InChI Key: BXNHLKAGWMOLGN-UHFFFAOYSA-N
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Description

6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid is a versatile organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a methoxy group and a trifluoromethyl group. The unique combination of these functional groups imparts distinctive chemical properties to the compound, making it valuable for various applications, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the pyridine ring, which is substituted with a methoxy group at the 6-position and a trifluoromethyl group at the 2-position.

    Boronic Acid Introduction: The boronic acid group is introduced through a borylation reaction. This can be achieved using various methods, such as the reaction of the pyridine derivative with a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is one of the most common reactions involving boronic acids. The compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

    Reduction: The compound can undergo reduction reactions to modify the functional groups attached to the pyridine ring.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of reduced pyridine derivatives.

Scientific Research Applications

6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid is primarily based on its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can improve its bioavailability and efficacy in biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylboronic acid: Similar structure but with a phenyl ring instead of a pyridine ring.

    6-(Trifluoromethyl)pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a boronic acid group.

Uniqueness

6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid is unique due to the combination of its functional groups, which impart distinct chemical properties. The presence of both a methoxy group and a trifluoromethyl group on the pyridine ring enhances its reactivity and stability, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[6-methoxy-2-(trifluoromethyl)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3NO3/c1-15-5-3-2-4(8(13)14)6(12-5)7(9,10)11/h2-3,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNHLKAGWMOLGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)OC)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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